1-Furfurylpyrrole

Catalog No.
S748977
CAS No.
1438-94-4
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Furfurylpyrrole

CAS Number

1438-94-4

Product Name

1-Furfurylpyrrole

IUPAC Name

1-(furan-2-ylmethyl)pyrrole

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2

InChI Key

BTBFUBUCCJKJOZ-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CC2=CC=CO2

Solubility

Soluble (in ethanol)

Canonical SMILES

C1=CN(C=C1)CC2=CC=CO2

Food Science and Flavoring:

  • Flavoring agent: Studies have shown that 1-Furfurylpyrrole contributes to the aroma profile of various foods, particularly those with savory or roasted notes. It is found in coffee, nuts, mushrooms, and horseradish, often at very low concentrations (less than 2 ppm) []. This specific concentration is crucial, as higher levels can impart an unpleasant burnt or rubbery odor [].

Organic Chemistry Research:

  • Synthesis of novel compounds: Due to its unique structure containing both a furan and pyrrole ring, 1-Furfurylpyrrole serves as a valuable building block for the synthesis of more complex organic molecules. Researchers utilize it in the development of new pharmaceuticals, functional materials, and other potential applications [, ].

Biological Studies:

  • Potential biological activity: Preliminary studies suggest that 1-Furfurylpyrrole derivatives might possess interesting biological properties, including anti-inflammatory and anti-microbial activities []. However, further research is necessary to fully understand and validate these potential applications.

1-Furfurylpyrrole, also known as 1-(2-furanylmethyl)-1H-pyrrole, is an organic compound with the molecular formula C9H9NOC_9H_9NO and a molecular weight of approximately 147.17 g/mol. This compound features a pyrrole ring substituted with a furfuryl group, which contributes to its unique properties and applications. It is recognized for its distinct vegetable and earthy aroma, often associated with roasted foods such as popcorn and almonds . The compound is typically a colorless to light yellow liquid, exhibiting light sensitivity and a boiling point ranging from 76 to 79 °C at 1 mm Hg .

, which include:

  • Oxidation: Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide, this reaction can lead to the formation of various furfurylpyrrole derivatives.
  • Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to yield reduced pyrrole compounds.
  • Substitution: This compound can participate in substitution reactions, particularly at the furan ring, using reagents like alkyl halides or sulfonyl chlorides .

Major Products Formed

  • Oxidation: Produces derivatives with different functional groups.
  • Reduction: Yields reduced forms of pyrrole.
  • Substitution: Results in substituted furfurylpyrrole derivatives.

1-Furfurylpyrrole has been identified as a flavor compound that enhances the sensory experience of food. Its primary biological activity involves interaction with olfactory receptors, contributing to the perception of aroma when consumed. This compound is metabolized quickly due to its small size and simple structure, leading to rapid excretion from the body .

Pharmacokinetics

The pharmacokinetic profile suggests that it is absorbed and metabolized efficiently, with potential implications for its use in food flavoring and aroma enhancement.

The synthesis of 1-furfurylpyrrole can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of furfurylamine with mucic acid under acidic conditions. This reaction is typically conducted at controlled temperatures to ensure high yields .
  • Industrial Production: In industrial settings, similar condensation reactions are scaled up using high-purity reagents and precise control over reaction parameters to optimize yield and purity. The product is often purified through distillation or recrystallization .

1-Furfurylpyrrole finds applications primarily in the food industry due to its flavor-enhancing properties. It is utilized in:

  • Flavoring agents for snacks such as popcorn and roasted nuts.
  • Aroma compounds in beverages like coffee and beer.
  • Potential applications in perfumery due to its unique scent profile .

Similar Compounds

Several compounds share structural similarities with 1-furfurylpyrrole, including:

  • Furfurylamine: A precursor in the synthesis of 1-furfurylpyrrole.
  • Pyrrole: The base structure from which 1-furfurylpyrrole is derived.
  • Furfural: A related furan derivative that shares some aromatic properties.

Comparison Table

CompoundMolecular FormulaUnique Features
1-FurfurylpyrroleC9H9NOFlavor enhancer; distinct earthy aroma
FurfurylamineC5H7NAmino derivative; used in synthesis of pyrroles
PyrroleC4H5NBasic structure; used in pharmaceuticals
FurfuralC5H4OUsed in flavoring; has different aromatic properties

This comparison highlights the unique position of 1-furfurylpyrrole within this group of compounds, particularly its application in food flavoring due to its specific sensory characteristics.

Electrochemical Polymerization Pathways

Electrochemical polymerization of 1-furfurylpyrrole has emerged as a key method for producing conductive polymeric thin films. Brovelli et al. demonstrated that cyclic voltammetry in aprotic media (e.g., acetonitrile with tetrabutyl ammonium tetrafluoroborate) enables polymerization on indium tin oxide (ITO) substrates. The process involves:

  • Oxidation of the pyrrole ring at 1.57 V vs. SCE, generating radical cations.
  • Radical coupling between monomers, followed by deprotonation to form conjugated polymer chains.
  • Doping with counterions (e.g., BF₄⁻) to stabilize the conductive state.

Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) localizes on the pyrrole ring, favoring its participation in polymerization. However, furan ring oxidation becomes feasible at higher potentials (>2.0 V), leading to cross-linked structures. The resulting poly(1-furfurylpyrrole) films exhibit:

  • Rectifying behavior with a turn-on voltage of 0.70 V.
  • Tunneling-dominated charge injection, as evidenced by ideality factors (n = 9–15) deviating from Schottky contact models.
  • Thin-film morphology (~150 nm thickness) with high surface coverage, suitable for organic electronics.

Table 1: Electrochemical Polymerization Conditions and Outcomes

ParameterValue/DescriptionSource
Monomer concentration1 mM in acetonitrile
Electrolyte0.1 M Bu₄NBF₄
Potential range-0.5 to 2.2 V vs. SCE
Film thickness~150 nm
Conductivity10⁻³–10⁻² S/cm

Maillard Reaction Pathways and Intermediate Formation

1-Furfurylpyrrole is a flavor-active compound generated during the Maillard reaction, particularly in thermally processed foods. Its formation involves:

  • Strecker degradation of ribose with amino acids, producing furfuryl-amine.
  • Condensation of furfuryl-amine with 3-deoxyribosone, followed by cyclization and dehydration.

Isotopic labeling studies using ¹⁵Nα-lysine confirm that the α-amino group of amino acids transfers to furfuryl-amine, which subsequently reacts to form pyrrole derivatives. Key intermediates include:

  • Furfuryl-formyl-pyrrole (C₁₀H₉NO₂).
  • Furfuryl-pyrrole carboxylic acid (C₁₀H₉NO₃).

In food systems (e.g., coffee, roasted meats), 1-furfurylpyrrole contributes earthy, nutty, and roasted aromas. Its concentration correlates with processing temperature and time, peaking at 120–150°C.

Table 2: Maillard Reaction Intermediates Leading to 1-Furfurylpyrrole

IntermediateRole in PathwaySource
Furfuryl-amineNitrogen donor
3-DeoxyribosoneCarbonyl precursor
Schiff base adductsFacilitate cyclization

Catalytic Conversion Processes in Industrial Applications

1-Furfurylpyrrole serves as a precursor in catalytic transformations, enabling scalable synthesis of functional materials:

Kabachnik–Fields Reaction

SiO₂–I₂-catalyzed three-component reactions of 1-furfurylpyrrole with aldehydes and dialkyl phosphites yield α-aminophosphonates (e.g., 5a–j). Key features:

  • Microwave-assisted synthesis reduces reaction time to 10–15 minutes.
  • High yields (83–92%) under solvent-free conditions.
  • Applications in antioxidant agents and plant growth regulators.

Copolymerization with EDOT

Electropolymerization of 1-furfurylpyrrole with 3,4-ethylenedioxythiophene (EDOT) produces conductive copolymers (P(FuPy-co-EDOT)). These materials exhibit:

  • Tunable band gaps (1.75–1.86 eV).
  • Multichromic electrochromism (red-green-blue transitions).
  • High optical contrast (34%) and fast switching (0.8 s).

Table 3: Industrial Applications of 1-Furfurylpyrrole Derivatives

ApplicationCatalyst/ProcessOutcomeSource
Organic semiconductorsElectropolymerizationRectifying thin films
Flavor enhancementMaillard reactionRoasted food aromas
AgrochemistrySiO₂–I₂ catalysisα-Aminophosphonates
Flexible electronicsEDOT copolymerizationElectrochromic devices

Physical Description

Liquid
Colourless to yellow liquid; Vegetable, earthy-green aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Boiling Point

77.00 to 79.00 °C. @ 1.00 mm Hg

Heavy Atom Count

11

Density

1.078-1.084

UNII

15HF30X204

GHS Hazard Statements

Aggregated GHS information provided by 1591 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1438-94-4

Wikipedia

1-furfurylpyrrole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1H-Pyrrole, 1-(2-furanylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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